![molecular formula C6H10O2 B168718 4-Methylpent-4-enoic acid CAS No. 1001-75-8](/img/structure/B168718.png)
4-Methylpent-4-enoic acid
Overview
Description
4-Methylpent-4-enoic acid is a methyl-branched fatty acid . It has a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol .
Molecular Structure Analysis
The InChI code for 4-Methylpent-4-enoic acid is1S/C6H10O2/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3,(H,7,8)
. The Canonical SMILES is CC(=C)CCC(=O)O
. Physical And Chemical Properties Analysis
4-Methylpent-4-enoic acid has a XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 114.068079557 g/mol . The topological polar surface area is 37.3 Ų . It has a heavy atom count of 8 .Scientific Research Applications
Chemical Synthesis
4-Methylpent-4-enoic acid is used in chemical synthesis . It serves as a building block in the synthesis of various complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry .
Medical Research
In the field of medical research , 4-Methylpent-4-enoic acid is used as a research tool . Its properties can be exploited to study biological systems, understand disease mechanisms, and develop new therapeutic strategies .
Flavoring Agent
4-Methylpent-4-enoic acid is used as a flavoring agent in foods . Its unique aroma can enhance the taste of various food products, contributing to a more enjoyable eating experience .
Cosmetics
In the cosmetics industry , 4-Methylpent-4-enoic acid is used to impart a specific scent to products . It can be found in perfumes, lotions, and other personal care items .
Pharmaceutical Intermediate
4-Methylpent-4-enoic acid serves as a pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical drugs . Its unique structure can be modified to produce a wide range of therapeutic agents .
Material Science
In material science , 4-Methylpent-4-enoic acid can be used in the development of new materials . Its chemical properties can be exploited to create materials with specific characteristics .
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Methylpent-4-enoic acid, it is recommended to avoid contact with skin and eyes, and to prevent inhalation and ingestion . It should be stored and handled away from fire and heat sources, and the container should be kept sealed .
properties
IUPAC Name |
4-methylpent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHBTFZQLHOFHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415231 | |
Record name | 4-Methylpent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpent-4-enoic acid | |
CAS RN |
1001-75-8 | |
Record name | 4-Methylpent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.